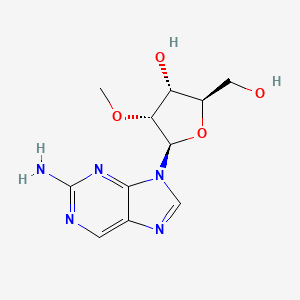

2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE

Description

2-Amino-9-(2-O-methyl-β-D-ribofuranosyl)purine (CAS: 274259-35-7) is a synthetic nucleoside analog characterized by a purine base substituted with an amino group at the C2 position and a methylated hydroxyl group at the 2′-O position of the β-D-ribofuranosyl sugar moiety . Its molecular formula is C₁₁H₁₅N₅O₄, with a molecular weight of 289.27 g/mol. The 2-O-methyl modification enhances metabolic stability by reducing susceptibility to enzymatic degradation, making it a candidate for antiviral and anticancer research . This compound is commercially available for biochemical studies, reflecting its utility in probing nucleoside metabolism and RNA interactions .

Properties

IUPAC Name |

(2R,3R,4R,5R)-5-(2-aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-19-8-7(18)6(3-17)20-10(8)16-4-14-5-2-13-11(12)15-9(5)16/h2,4,6-8,10,17-18H,3H2,1H3,(H2,12,13,15)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKXGJSZRSHLBF-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=CN=C(N=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=C(N=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine involves the reaction of 2-amino-9-(beta-D-ribofuranosyl)purine with methylating agents . One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methylation reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Methylating Agents: Methyl iodide, dimethyl sulfate.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various methylated derivatives and oxidized forms of the compound. These derivatives often exhibit different biological activities and can be used in various research applications .

Scientific Research Applications

Medicinal Applications

Antiviral Properties:

- Mechanism of Action: The compound acts as an antiviral agent by mimicking natural nucleosides. Its incorporation into viral DNA or RNA disrupts viral replication, leading to premature termination of genome synthesis. This mechanism has been particularly effective against viruses such as hepatitis C and various DNA viruses .

- Research Findings: Studies have shown that 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine demonstrates significant activity against hepatitis C virus (HCV), making it a candidate for further development in antiviral therapies.

Case Study:

- In a study published in 2004, researchers synthesized four novel derivatives of 2-amino-9-(beta-D-ribofuranosyl)purine and assessed their biological activities. These derivatives exhibited varied fluorescence properties and were characterized using mass spectrometry and NMR techniques, indicating potential for further exploration in antiviral applications .

Biochemical Research

Epigenetic Modifications:

- The compound is being studied for its role in epigenetic modifications, particularly in adenine methylation processes. This aspect is crucial for understanding gene regulation mechanisms and developing therapeutic strategies targeting epigenetic changes.

Synthesis of Nucleoside Analogues:

- 2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine serves as a precursor in the synthesis of various nucleoside analogs. Its structural properties allow for modifications that can lead to compounds with enhanced biological activities .

Data Table: Synthesis Routes

| Reagent | Reaction Type | Outcome |

|---|---|---|

| Methyl iodide | Methylation | Formation of methylated derivatives |

| Chloroacetaldehyde | Reaction with nucleosides | Novel derivatives with potential activity |

| Dimethyl sulfate | Methylation | Various methylated products |

Industrial Applications

Pharmaceutical Development:

- The compound is utilized in the pharmaceutical industry for the development of new drugs targeting viral infections and other diseases. Its ability to mimic natural nucleotides makes it a valuable tool for drug design and testing.

Case Study: Industrial Synthesis

Mechanism of Action

The mechanism of action of 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine involves its incorporation into viral DNA or RNA, leading to the inhibition of viral replication. The compound mimics natural nucleosides, causing premature termination of the viral genome synthesis. This mechanism is particularly effective against viruses that rely on rapid replication, such as hepatitis C.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Metabolic Stability and Enzymatic Resistance

The 2′-O-methyl group in the target compound confers resistance to ribonucleases, a critical advantage over unmodified ribose analogs like 6-thioguanosine . In contrast, 2′-deoxyribose derivatives (e.g., 9-(2-deoxy-β-D-ribofuranosyl)-6-methylpurine) are more prone to incorporation into DNA but lack the stability of methylated sugars in RNA environments . Fluorinated sugars, such as in 2′,2′-difluoro derivatives, enhance stability by altering sugar puckering, though they may reduce substrate compatibility with viral polymerases .

Key Research Findings

Structural Insights : X-ray crystallography of related compounds (e.g., tri-O-acetyl derivatives) reveals that sugar modifications significantly alter base-pairing geometry .

Biological Activity

2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine is a purine nucleoside analog with significant biological activity, particularly in the fields of virology and oncology. This compound exhibits properties that make it a candidate for therapeutic applications, especially as an antiviral and anticancer agent. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of 2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine is . Its structure includes an amino group at the 2-position of the purine ring and a methylated ribofuranose sugar, which enhances its stability and biological activity compared to unmodified nucleosides.

The primary mechanism through which 2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine exerts its biological effects involves:

- Inhibition of Viral Replication : The compound mimics natural nucleosides, incorporating into viral RNA or DNA. This incorporation leads to premature termination of genome synthesis, effectively inhibiting viral replication, particularly in viruses like hepatitis C.

- Antitumor Activity : It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells, making it a potential candidate for treating various malignancies .

Antiviral Properties

Research indicates that 2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine has notable antiviral properties. It has been studied for its efficacy against:

- Hepatitis C Virus (HCV) : The compound has demonstrated significant antiviral activity in vitro, showing promise as a treatment option for HCV infections.

- Other DNA Viruses : Its ability to mimic natural nucleotides allows it to interfere with the replication processes of several DNA viruses.

Anticancer Properties

The compound also exhibits broad antitumor activity:

- Mechanism : It targets indolent lymphoid malignancies by interfering with DNA synthesis and promoting apoptosis in cancer cells .

- Research Findings : In preclinical studies, derivatives of this compound have shown enhanced activity against various cancer cell lines, indicating potential for further development as an anticancer drug .

Case Studies and Research Findings

Several studies have explored the biological activity of 2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine and its derivatives:

-

Study on Antiviral Activity :

- A study assessed the antiviral efficacy against HCV, reporting a significant reduction in viral load in treated cell cultures compared to controls.

- Anticancer Activity Evaluation :

- Structure-Activity Relationship Analysis :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 2-Amino-2'-O-methyladenosine | Antiviral | Nucleotide mimicry |

| 2-Amino-6-chloropurine riboside | Antiviral | DNA/RNA synthesis inhibition |

| 6-Thioguanosine derivatives | Anticancer | Induction of apoptosis |

Q & A

Q. What are the optimized synthetic routes for 2-Amino-9-(2-O-Methyl-beta-D-Ribofuranosyl)Purine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via regioselective methylation of the ribose moiety. A common approach involves reacting the parent nucleoside with methyl iodide (CH₃I) under alkaline conditions (e.g., NaH in anhydrous DMF) at 50–80°C for 6–12 hours . Purification steps include silica gel chromatography (chloroform/methanol gradients) and recrystallization from acetonitrile. Critical factors affecting yield and purity include:

- Solvent choice : Anhydrous DMF minimizes side reactions.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in functionalized analogues .

- Temperature control : Excess heat may degrade the methylated ribose.

Typical yields range from 70–95% for small-scale syntheses, but scalability requires optimization of stoichiometry and reaction time .

Q. How can structural confirmation of the compound and its derivatives be achieved using spectroscopic techniques?

Methodological Answer:

- NMR : ¹H and ¹³C NMR are critical for confirming the methyl group at the 2′-O position. Key signals include the methyl singlet at δ 3.3–3.5 ppm (¹H) and ribofuranosyl anomeric carbon at δ 85–90 ppm (¹³C) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₁₁H₁₅N₅O₄, m/z 281.27) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 260 nm) assess purity (>95%) and stability under physiological conditions .

Advanced Research Questions

Q. What molecular mechanisms underlie its antiviral activity, particularly against hepatitis C virus (HCV)?

Methodological Answer: The compound inhibits viral replication by competitively binding to the HCV RNA-dependent RNA polymerase (NS5B) or helicase domains. Key steps for mechanistic validation include:

- Enzyme inhibition assays : Measure IC₅₀ values using recombinant NS5B and radiolabeled NTPs .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions between the methylated ribose and conserved residues (e.g., ASP318 in NS5B) .

- Resistance profiling : Serial passage of HCV in the presence of the compound identifies mutations (e.g., S282T) that reduce binding affinity .

Q. How do structural modifications at the C-2 or C-6 positions of the purine ring affect biological activity?

Methodological Answer: Functionalization at C-2/C-6 alters antiviral potency and selectivity. For example:

- C-2 vinylation : Enhances activity against DNA viruses (e.g., herpes simplex virus) by increasing lipophilicity and membrane permeability .

- C-6 methoxylation : Reduces cytotoxicity in human hepatocytes while maintaining antiviral efficacy .

Synthetic strategies involve Stille cross-coupling (for vinyl groups) or nucleophilic substitution (for methoxy groups), followed by in vitro cytotoxicity screening (MTT assays) and viral load quantification (qPCR) .

Q. What experimental strategies resolve discrepancies in reported antiviral efficacy across different cellular models?

Methodological Answer: Discrepancies may arise from variations in cell type (e.g., Huh7 vs. primary hepatocytes), viral strains, or assay conditions. To address this:

- Standardize protocols : Use identical MOI (multiplicity of infection) and timepoints for viral replication assays .

- Control for off-target effects : Include knockdown/knockout models (e.g., siRNA targeting host factors like cyclophilins) .

- Cross-validate findings : Compare results with structurally related analogues (e.g., 2′-C-methyladenosine) to isolate ribose-specific effects .

Q. How can computational modeling guide the design of analogues with improved pharmacokinetic profiles?

Methodological Answer:

- ADMET prediction : Tools like SwissADME predict logP, solubility, and CYP450 interactions. For instance, reducing logP from 1.2 to 0.5 improves aqueous solubility .

- Free-energy perturbation (FEP) : Quantifies binding energy changes induced by modifications (e.g., 2′-O-methyl vs. 2′-F substitutions) .

- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., deamination products) to guide stability enhancements .

Contradiction Analysis & Validation

Q. Why does the compound exhibit dual antiviral and anticancer activity in some studies but not others?

Methodological Answer: Divergent results may stem from:

- Dose-dependent effects : Antiviral activity occurs at nM-µM concentrations, while anticancer effects require higher doses (e.g., >10 µM) .

- Cell cycle synchronization : Anticancer activity is pronounced in S-phase-arrested cells, assessed via flow cytometry .

- Pathway crosstalk : The compound may indirectly modulate Wnt/β-catenin signaling, which overlaps with viral replication pathways .

Q. How can researchers validate its role in epigenetic modulation (e.g., RNA methylation)?

Methodological Answer:

- MeRIP-seq : Immunoprecipitation of methylated RNA followed by sequencing identifies methylation sites (e.g., m6A) in host or viral RNA .

- Knockdown of methyltransferases : siRNA targeting METTL3/METTL14 assesses dependency on endogenous methylation machinery .

- In vitro methylation assays : Recombinant METTL3/14 complexes confirm direct methylation of the compound’s ribose moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.